molecular formula C9H10Cl3N B2668895 (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 2241128-64-1

(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2668895
CAS No.: 2241128-64-1
M. Wt: 238.54
InChI Key: KBNZYWIMKGSXFQ-OULXEKPRSA-N
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Description

(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a 3,5-dichlorophenyl substituent. Its molecular formula is C₉H₉Cl₂N·HCl (molecular weight: 250.00 g/mol). It is supplied globally by pharmaceutical companies such as Suzhou Unite Pharmaceutical Co., Ltd. and Seraph Pharmaceuticals .

Properties

IUPAC Name

(1R,2S)-2-(3,5-dichlorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNZYWIMKGSXFQ-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241128-64-1
Record name rac-(1R,2S)-2-(3,5-dichlorophenyl)cyclopropan-1-amine hydrochloride
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Biological Activity

(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride is a synthetic compound notable for its unique cyclopropane structure and the presence of a dichlorophenyl group. Its chiral nature contributes to its stereoisomeric properties, which are critical in pharmacological contexts. This compound has garnered attention for its potential applications in treating neurological disorders due to its interactions with neurotransmitter systems.

  • Molecular Formula: C10H12Cl2N
  • Molecular Weight: 205.12 g/mol
  • IUPAC Name: (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride

The hydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays and therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride may influence neurotransmitter release or receptor activity. The compound's biological activity has been evaluated through various pharmacological assays, revealing interactions with multiple neurotransmitter systems.

Research has suggested that this compound may act on several receptor types, including:

  • Dopamine Receptors: Potential modulation of dopaminergic signaling pathways.
  • Serotonin Receptors: Possible influence on serotonin release and uptake.

Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict its biological activity spectrum, indicating a broad range of potential interactions with various biological targets.

Binding Affinity and Selectivity

Studies utilizing techniques like surface plasmon resonance have assessed the binding affinity and selectivity of (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride towards specific receptors. These studies are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

StudyMethodFindings
Surface Plasmon ResonanceDemonstrated binding to dopamine receptors with moderate affinity.
Radiolabeled Ligand BindingShowed selective interaction with serotonin receptors.

Case Studies

A range of case studies has been conducted to explore the therapeutic implications of (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride:

  • Neurological Disorders :
    • A study indicated that the compound could enhance neurotransmitter release in animal models of depression, suggesting its potential as an antidepressant agent.
  • Pain Management :
    • Research has shown that this compound may exhibit analgesic properties by modulating pain pathways via serotonin receptor interaction.

Safety and Toxicology

The safety profile of (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine; hydrochloride has been assessed through various toxicity studies:

Hazard ClassificationDescription
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

These findings underscore the importance of conducting thorough safety assessments prior to clinical application .

Scientific Research Applications

Antiplatelet Activity

One of the primary applications of (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride is as an intermediate in the synthesis of Ticagrelor, a potent antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome. Ticagrelor acts as a reversible antagonist of the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet aggregation .

Drug Development

The compound serves as a crucial building block in the development of new drugs targeting cardiovascular diseases. Its structural properties allow for modifications that can enhance efficacy and reduce side effects. Research has indicated that derivatives of this compound may exhibit improved pharmacokinetic profiles and bioavailability compared to existing treatments .

Case Study 1: Ticagrelor Synthesis

In a study focused on the synthesis of Ticagrelor, this compound was utilized as an essential precursor. The synthetic route involved multiple steps including cyclopropanation reactions and subsequent functional group transformations. The final product demonstrated significant antiplatelet activity in clinical trials, validating the importance of this intermediate in therapeutic applications .

Case Study 2: Structural Modifications for Enhanced Activity

Research conducted on analogs of (1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine revealed that modifications to the dichlorophenyl group could lead to compounds with enhanced selectivity for P2Y12 receptors. These findings suggest potential pathways for developing next-generation antiplatelet therapies with improved safety profiles .

Summary of Applications

Application AreaDescription
Antiplatelet Drug DevelopmentUsed as an intermediate in Ticagrelor synthesis for cardiovascular therapy.
Medicinal Chemistry ResearchExplored for structural modifications to improve drug efficacy and safety.
Pharmaceutical ManufacturingServes as a key component in large-scale production processes for drugs.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Phenyl Substituents

The substituents on the phenyl ring and the core structure critically influence biological activity, solubility, and receptor interactions. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Properties
(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine HCl C₉H₉Cl₂N·HCl 250.00 3,5-dichlorophenyl High lipophilicity; rigid conformation
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₁ClFN 187.64 4-fluorophenyl Lower molecular weight; reduced steric bulk
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl C₉H₉F₂N·HCl 217.63 3,4-difluorophenyl Enhanced polarity; potential CNS activity
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine HCl C₉H₉ClFN·HCl 222.09 3-chloro-4-fluorophenyl Mixed halogen effects; improved solubility
SR142801 (Piperidine-based analog) C₂₉H₃₀Cl₂N₂O₂ 509.47 3,4-dichlorophenyl Kappa opioid receptor (κOR) antagonist

Core Structure Impact

  • However, this rigidity may reduce binding affinity compared to more flexible scaffolds like piperidine (e.g., SR142801) .
  • Piperidine/Tetralin Cores : Piperidine derivatives (e.g., SR142801) exhibit conformational adaptability, favoring interactions with opioid receptors. In contrast, sertraline-related tetralin derivatives () prioritize serotonin reuptake inhibition due to distinct core electronics.

Halogen Substituent Effects

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lipophilicity enhance membrane permeability but may reduce solubility. Fluorine, being smaller and more electronegative, improves metabolic stability and polarity .
  • Asymmetric substitutions (e.g., 3-chloro-4-fluoro in ) introduce dipole moments that could alter binding kinetics .

Pharmacological Implications

  • However, the cyclopropane core may shift selectivity toward other targets (e.g., sigma receptors) .
  • SSRI Analogues : Sertraline-related compounds with dichlorophenyl groups () highlight how core structure determines mechanism—cyclopropane derivatives may lack SSRI activity due to divergent steric and electronic profiles.

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